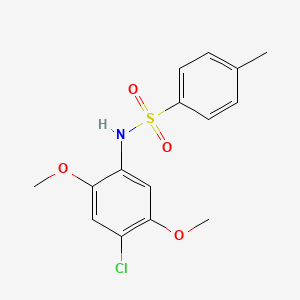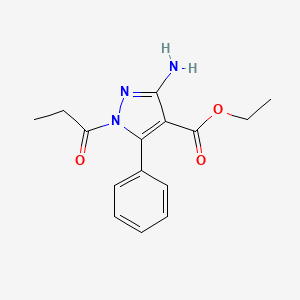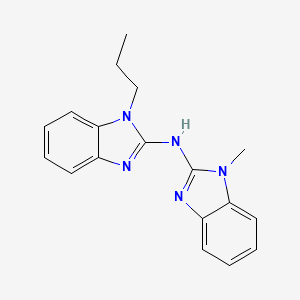![molecular formula C12H11BrN4O3 B5557935 [5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate](/img/structure/B5557935.png)
[5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methoxy group, and a triazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate typically involves multiple steps. One common method starts with the acetylation of 5-bromo-2-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its triazole ring is known to interact with various biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of [5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the triazole ring.
5-bromo-4-formyl-2-methoxyphenyl acetate: Similar structure but with a formyl group instead of the triazole ring.
Indole derivatives: Contain similar aromatic structures and are used in various biological applications.
Uniqueness
The uniqueness of [5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[5-bromo-2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4O3/c1-8(18)20-12-4-10(13)9(3-11(12)19-2)5-16-17-6-14-15-7-17/h3-7H,1-2H3/b16-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJORXQHKYJACMJ-FZSIALSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)C=NN2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C(=C1)Br)/C=N/N2C=NN=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)
![Methyl 2-[1-(4-carbamoylphenyl)tetrazol-5-yl]sulfanylacetate](/img/structure/B5557876.png)
![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
![(E)-1-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)


![2-(4-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5557967.png)

